Lipophilicity (logP) Comparison: Ethyl 4-chloro-2,2-dimethylpent-4-enoate vs. Non-Chlorinated Ethyl Ester
Ethyl 4-chloro-2,2-dimethylpent-4-enoate exhibits a calculated logP of 2.74 [1], which is 0.59 units higher than the logP of 2.15 for the non-chlorinated analog ethyl 2,2-dimethylpent-4-enoate . This difference reflects the increased lipophilicity imparted by the chlorine substituent and has implications for compound solubility, membrane permeability, and chromatographic retention.
| Evidence Dimension | Calculated logP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | logP = 2.74 |
| Comparator Or Baseline | Ethyl 2,2-dimethylpent-4-enoate: logP = 2.15 |
| Quantified Difference | Δ logP = +0.59 |
| Conditions | Computational prediction (JChem for target; unspecified for comparator) |
Why This Matters
Higher logP alters solubility profiles and chromatographic behavior, which can affect purification strategies and the compound's suitability for specific reaction media or biological assays.
- [1] ChemBase. ethyl 4-chloro-2,2-dimethylpent-4-enoate - Calculated Properties. Accessed 2026. View Source
